![molecular formula C18H19N3O2S B1341096 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 912770-75-3](/img/structure/B1341096.png)

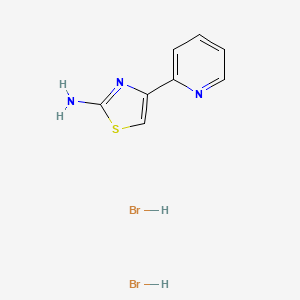

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

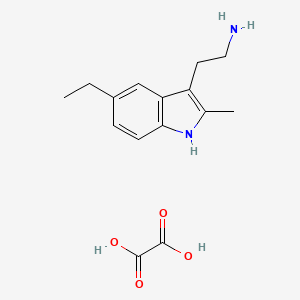

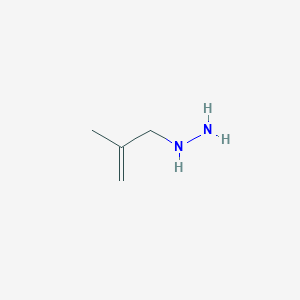

This compound is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid . It is a white powder with a molecular weight of 342.44 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 560 mg (67%), and the melting point was between 233–234°C .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13,24H,6-7,9-10,12H2,(H,22,23) .Physical And Chemical Properties Analysis

This compound is a white powder . Its 1H NMR spectrum, δ, ppm (J, Hz) is: 2.31 (3H, s, CH 3); 2.33 (3H, s, CH 3); 4.08 (2H, s, CH 2); 7.15 (1H, d, J = 6.9, Н Ar); 7.27 (2H, d, J = 8.4, Н Ar); 7.51 (1H, d, J = 6.9, Н Ar); 7.63 (2H, d, J = 8.4, Н Ar); 8.20 (1H, s, Н Ar); 12.77 (1H, br. s, CO 2 H) . Its 13C NMR spectrum, δ, ppm is: 17.8; 20.8; 30.0; 113.9; 116.0; 121.0; 122.2; 127.4; 127.5; 129.2; 131.6; 136.7; 142.4; 142.9; 171.1 .Aplicaciones Científicas De Investigación

Therapeutic Potential

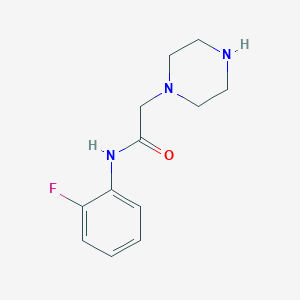

Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-Tubercular Activity

Compounds similar to the one have shown potent anti-tubercular activity against the Mycobacterium tuberculosis strain .

Corrosion Inhibitor

Some imidazole-containing compounds have been used as corrosion inhibitors, with efficiencies of up to 99% at low concentrations .

Antibacterial Activator

These compounds have also been studied for their antibacterial properties, with some showing inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Treatment of Insomnia

Imidazole [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used in medicine, which include zolpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

Mecanismo De Acción

Mode of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of chemical and biological properties . They can interact with various biological targets, leading to different physiological changes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

As an imidazole derivative, it may have a wide range of potential effects based on the broad biological activities associated with this class of compounds .

Propiedades

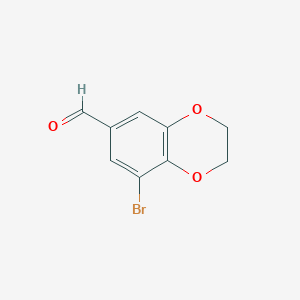

IUPAC Name |

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(23)13-5-3-8-20(11-13)12-14-17(15-6-4-10-24-15)19-16-7-1-2-9-21(14)16/h1-2,4,6-7,9-10,13H,3,5,8,11-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYNAUZAWMINFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587548 |

Source

|

| Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

CAS RN |

912770-75-3 |

Source

|

| Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)